(1e,3e)-1-(4-Fluorophenyl)-2-methylpent-1-en-3-one oxime (1e,3e)-1-(4-Fluorophenyl)-2-methylpent-1-en-3-one oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC15884154
InChI: InChI=1S/C12H14FNO/c1-3-12(14-15)9(2)8-10-4-6-11(13)7-5-10/h4-8,15H,3H2,1-2H3
SMILES:
Molecular Formula: C12H14FNO
Molecular Weight: 207.24 g/mol

(1e,3e)-1-(4-Fluorophenyl)-2-methylpent-1-en-3-one oxime

CAS No.:

Cat. No.: VC15884154

Molecular Formula: C12H14FNO

Molecular Weight: 207.24 g/mol

* For research use only. Not for human or veterinary use.

(1e,3e)-1-(4-Fluorophenyl)-2-methylpent-1-en-3-one oxime -

Specification

Molecular Formula C12H14FNO
Molecular Weight 207.24 g/mol
IUPAC Name N-[1-(4-fluorophenyl)-2-methylpent-1-en-3-ylidene]hydroxylamine
Standard InChI InChI=1S/C12H14FNO/c1-3-12(14-15)9(2)8-10-4-6-11(13)7-5-10/h4-8,15H,3H2,1-2H3
Standard InChI Key HKROEBDHHKMNBZ-UHFFFAOYSA-N
Canonical SMILES CCC(=NO)C(=CC1=CC=C(C=C1)F)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a conjugated (1E,3E)-diunsaturated ketoxime structure. The fluorophenyl moiety at position 1 contributes to enhanced lipophilicity and receptor binding affinity, while the oxime group (-NOH) at position 3 enables hydrogen bonding with biological targets . Key structural attributes include:

Table 1: Molecular Properties of (1E,3E)-1-(4-Fluorophenyl)-2-methylpent-1-en-3-one Oxime

PropertyValue
IUPAC NameN-[1-(4-fluorophenyl)-2-methylpent-1-en-3-ylidene]hydroxylamine
Molecular FormulaC₁₂H₁₄FNO
Molecular Weight207.24 g/mol
CAS Number1170613-55-4
Solubility20 mg/ml in ethanol, 30 mg/ml in DMSO
UV/Vis Absorptionλ<sub>max</sub> = 267 nm

The oxime tautomerism (anti/syn configurations) and planarity of the conjugated system facilitate π-π interactions with aromatic residues in protein binding pockets .

Synthetic Routes

Industrial synthesis typically involves a two-step process:

  • Aldol Condensation: 4-Fluorobenzaldehyde reacts with 2-methylpentan-3-one under basic conditions to form the α,β-unsaturated ketone intermediate.

  • Oxime Formation: Treatment with hydroxylamine hydrochloride in ethanol/water at 60–80°C yields the target oxime derivative .

Critical parameters include pH control (pH 4–5) during oximation to minimize side reactions and the use of anhydrous solvents to prevent hydrolysis .

Biological Activity and Mechanism of Action

TRPA1 Antagonism

TRPA1, a non-selective cation channel expressed in nociceptive neurons, mediates inflammatory pain signals. A-967079 binds to the channel's intracellular N-terminal domain, stabilizing it in a closed conformation. Key pharmacological data:

Table 2: TRPA1 Inhibition Profile

ParameterValue
Human TRPA1 IC<sub>50</sub>67 nM
Rat TRPA1 IC<sub>50</sub>289 nM
Selectivity Ratio>1,000-fold over TRPV1/TRPM8

Electrophysiological studies show that A-967079 inhibits mustard oil-induced currents in dorsal root ganglion neurons by 92% at 1 μM .

Analgesic Efficacy

In vivo models demonstrate dose-dependent pain relief:

  • Postoperative Pain Model: Oral administration (30 mg/kg) reduced mechanical hypersensitivity by 70% in rats .

  • Osteoarthritis Pain: Subcutaneous injection (10 mg/kg) decreased knee compression-evoked neuronal firing by 65% .

Notably, the compound lacks cardiovascular side effects observed with earlier TRP antagonists, making it suitable for chronic use .

Pharmacokinetic Profile

Absorption and Distribution

A-967079 exhibits favorable pharmacokinetics:

Table 3: Pharmacokinetic Parameters in Rats

ParameterValue
Oral Bioavailability58%
T<sub>max</sub>1.2 h
C<sub>max</sub>1.8 μM (30 mg/kg dose)
Volume of Distribution2.1 L/kg

Plasma protein binding is moderate (78%), allowing sufficient free fraction for target engagement .

Metabolism and Excretion

Hepatic cytochrome P450 (CYP3A4/2D6) mediates oxidative metabolism, producing inactive hydroxylated metabolites. Renal excretion accounts for 65% of elimination, with a terminal half-life of 3.7 h in rats .

Analytical Methodologies

HPLC-MS/MS Quantification

A validated method for plasma analysis achieves:

  • Linearity: 0.05–200 μM (r<sup>2</sup> = 0.999)

  • LOD/LOQ: 25 nM/50 nM

  • Precision: ≤14.2% RSD

Sample preparation involves protein precipitation with acetonitrile (1:3 v/v), followed by chromatographic separation on a C18 column (2.6 μm, 50 × 3.0 mm) using 0.1% formic acid/acetonitrile gradient .

Comparative Analysis with TRPA1 Antagonists

Table 4: TRPA1 Antagonist Benchmarking

CompoundIC<sub>50</sub> (nM)SelectivityClinical Status
A-96707967>1,000-foldPreclinical
HC-030031620100-foldPhase I discontinued
Chembridge-586152889300-foldResearch use

A-967079's superior potency and metabolic stability address limitations of earlier candidates, though human trials are pending .

Research Applications and Future Directions

Toxic Inhalation Hazards

In chlorine gas exposure models, A-967079 (10 mg/kg i.p.) reduced bronchoconstriction by 80% and inflammatory cytokine (IL-6, TNF-α) levels by 60–75% .

Neuropathic Pain

Chronic constriction injury models show 50% reversal of thermal hyperalgesia at 10 mg/kg, comparable to gabapentin but without sedation .

Ongoing structure-activity relationship (SAR) studies focus on modifying the fluorophenyl and oxime groups to enhance blood-brain barrier penetration.

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